N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Description

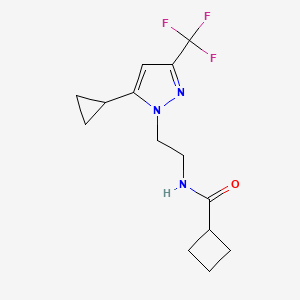

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide (CAS: 1797085-31-4) is a synthetic organic compound with the molecular formula C₁₄H₁₈F₃N₃O and a molecular weight of 301.31 g/mol . Its structure features:

- A pyrazole ring substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2.

- An ethyl linker connecting the pyrazole to a cyclobutanecarboxamide moiety.

While detailed physical properties (e.g., melting point, solubility) are unavailable, its Smiles notation (O=C(NCCn1nc(C(F)(F)F)cc1C1CC1)C1CCC1) highlights the compact, bicyclic architecture and fluorine-rich composition.

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O/c15-14(16,17)12-8-11(9-4-5-9)20(19-12)7-6-18-13(21)10-2-1-3-10/h8-10H,1-7H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLKGDOPIXIZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1H-pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Cyclopropyl Group Addition: The cyclopropyl group is typically added through cyclopropanation reactions, which can be catalyzed by transition metals like rhodium or copper.

Coupling with Cyclobutanecarboxamide: The final step involves coupling the pyrazole derivative with cyclobutanecarboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl group of the cyclobutanecarboxamide using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often facilitated by strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and catalytic amounts of transition metals.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkoxides, amines, and other nucleophiles under basic conditions.

Major Products

Oxidation: Formation of hydroxylated or ketone derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural components suggest it could act on specific molecular targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is investigated for its use in agrochemicals, particularly as a pesticide or herbicide. Its stability and reactivity profile make it suitable for formulations that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The cyclopropyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Structural Complexity: The target compound is simpler than derivatives like 3a–3d (), which feature bulky aryl groups (e.g., phenyl, 4-fluorophenyl) and additional substituents (e.g., cyano, chloro). Compound 191 () incorporates the same pyrazole fragment but within a larger, pharmaceutically oriented structure, suggesting modular use of this motif in drug design .

Synthetic Yields :

- Pyrazole-carboxamides in exhibit moderate yields (62–71%), reflecting challenges in coupling reactions and purification. The target compound’s synthetic pathway is unspecified, but its simpler structure may allow higher efficiency .

Fluorination :

- The trifluoromethyl group in the target compound parallels its presence in 3d (4-fluorophenyl) and excluded benzamide derivatives (). Fluorination enhances lipophilicity and metabolic stability, a common strategy in optimizing pharmacokinetics .

Physicochemical and Functional Comparisons

Cyclopropane vs. Aryl Substituents:

- The target’s cyclopropyl group contrasts with aryl substituents in ’s compounds. Cyclopropane’s ring strain and sp³ hybridization may confer distinct electronic and steric effects, influencing receptor interactions .

Trifluoromethyl Impact:

- The -CF₃ group in the target and 3d enhances electronegativity and resistance to oxidative metabolism, a feature shared with patented derivatives () .

Pharmacological Potential:

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Weight | 357.76 g/mol |

| Molecular Formula | C16H15F3N3O |

| LogP | 3.5862 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 37.92 Ų |

This compound features a cyclobutane ring, a trifluoromethyl group, and a pyrazole moiety, which are known to influence its biological activity.

Antidepressant and Anxiolytic Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antidepressant and anxiolytic effects. For instance, studies on related pyrazole derivatives have shown their ability to act as serotonin receptor ligands, particularly targeting the 5-HT1A and 5-HT7 receptors, which are crucial in mood regulation and anxiety pathways .

In Vivo Studies

In vivo pharmacological evaluations have demonstrated that compounds structurally related to this compound exhibit notable efficacy in preclinical models. For example, certain derivatives were tested in the forced swim test (FST), a standard model for assessing antidepressant activity, showing significant reductions in immobility time compared to controls .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. The presence of the trifluoromethyl group enhances lipophilicity and receptor binding affinity, potentially increasing the efficacy of the compound in modulating serotonin levels in the brain .

Case Studies

Several studies have focused on the pharmacological profiles of related compounds:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their antidepressant potential. The results showed that modifications at the pyrazole position significantly influenced their binding affinities to serotonin receptors.

- Pharmacokinetic Studies : Research involving human liver microsomes indicated favorable metabolic stability for certain analogs, suggesting that these compounds could maintain therapeutic levels in vivo without rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.